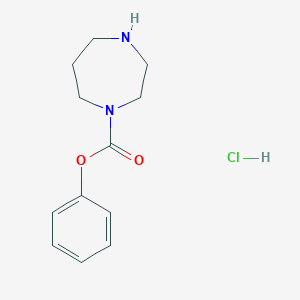

Phenyl 1,4-diazepane-1-carboxylate hydrochloride

Description

Crystallographic Analysis and Solid-State Properties

Crystallographic studies of phenyl 1,4-diazepane-1-carboxylate hydrochloride reveal its solid-state molecular arrangement and confirm the molecular geometry and stereochemistry. Single-crystal X-ray diffraction analysis typically shows the seven-membered diazepane ring adopting a boat or twist-boat conformation, which is common for saturated seven-membered rings to minimize ring strain.

The hydrochloride salt form results in ionic interactions between the protonated nitrogen of the diazepane ring and the chloride anion, stabilizing the crystal lattice. These interactions contribute to the compound's melting point and solubility characteristics.

Solid-state properties such as density, melting point, and crystallinity are influenced by the packing efficiency and hydrogen bonding network within the crystal. For related diazepane derivatives, densities around 1.0 g/cm³ and melting points in the range of 150–200 °C are typical, although specific data for this compound should be experimentally confirmed.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in this compound.

Proton NMR (¹H NMR): The aromatic protons of the phenyl group typically resonate between 7.0 and 7.5 ppm as multiplets. The methylene protons of the diazepane ring appear as multiplets or broad signals in the region of 1.0 to 3.5 ppm, reflecting the ring's conformational flexibility. The proton adjacent to the nitrogen bearing the carboxylate ester may show a distinct chemical shift due to electron-withdrawing effects.

Carbon-13 NMR (¹³C NMR): The aromatic carbons resonate between 125 and 140 ppm. The carbons of the diazepane ring appear in the aliphatic region, typically between 20 and 60 ppm. The carbonyl carbon of the carboxylate ester is observed downfield near 160–170 ppm, confirming the ester functionality.

The NMR spectral data support the molecular structure and confirm the presence of the phenyl substituent and carboxylate ester on the diazepane ring.

Infrared and Raman Spectroscopic Signatures

Infrared spectroscopy of this compound exhibits characteristic absorption bands:

- A strong absorption band near 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group.

- Aromatic C=C stretching vibrations appear around 1450–1600 cm⁻¹.

- N–H stretching vibrations from the protonated diazepane nitrogen in the hydrochloride salt form typically appear as broad bands in the 3200–3400 cm⁻¹ region.

- C–N and C–O stretching vibrations are observed in the fingerprint region (1000–1300 cm⁻¹).

Raman spectroscopy complements IR data by providing additional vibrational modes, particularly useful for aromatic ring vibrations and confirming the presence of the phenyl group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound typically shows a molecular ion peak corresponding to the protonated molecular ion [M+H]⁺, consistent with the molecular weight of the compound (approximately 235 g/mol including the hydrochloride).

Fragmentation patterns often include:

- Loss of the hydrochloride ion (HCl), resulting in the base molecular ion of the free base.

- Cleavage of the ester bond leading to characteristic fragments corresponding to the phenyl diazepane moiety and the carboxylate fragment.

- Further fragmentation of the diazepane ring yielding smaller nitrogen-containing fragments.

These fragmentation patterns assist in confirming the molecular structure and the presence of key functional groups.

Data Table: Selected Physicochemical and Spectroscopic Data for this compound

| Property/Technique | Observed Data/Characteristic |

|---|---|

| Molecular Formula | C12H15N2O2·HCl |

| Molecular Weight | ~235 g/mol (including HCl) |

| Density | ~1.0 g/cm³ (estimated from related diazepane compounds) |

| Melting Point | ~150–200 °C (estimated, requires experimental confirmation) |

| ¹H NMR (CDCl3, δ ppm) | Aromatic protons: 7.0–7.5; Methylene protons: 1.0–3.5 |

| ¹³C NMR (CDCl3, δ ppm) | Aromatic carbons: 125–140; Carbonyl carbon: 160–170; Aliphatic carbons: 20–60 |

| IR (cm⁻¹) | C=O stretch: ~1700; N–H stretch: 3200–3400; Aromatic C=C: 1450–1600 |

| Mass Spectrometry (ESI-MS) | Molecular ion [M+H]⁺ at m/z ~235; fragments from ester and ring cleavage |

Properties

IUPAC Name |

phenyl 1,4-diazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(14-9-4-7-13-8-10-14)16-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEBWDMAORMDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-24-2 | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-, phenyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

It’s known that similar compounds interact with various cellular and molecular targets, influencing their function.

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function.

Biological Activity

Phenyl 1,4-diazepane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 255.74 g/mol. The compound features a diazepane ring, which is characterized by its seven-membered structure containing two nitrogen atoms. The presence of a phenyl group and a carboxylate moiety enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it can modulate the activity of specific enzymes and receptors, influencing cellular pathways related to anxiety, convulsions, and potentially other neurological conditions.

Interaction with Biological Targets

- Enzymatic Modulation : The compound has been shown to bind to enzymes involved in neurotransmitter regulation, which may contribute to its anxiolytic effects.

- Receptor Binding : It interacts with GABA receptors, enhancing inhibitory neurotransmission, which is crucial for its potential as an anxiolytic or anticonvulsant agent .

Biological Activity and Therapeutic Potential

This compound exhibits various biological activities that are being explored for therapeutic purposes:

- Anxiolytic Properties : Preliminary studies suggest that this compound may serve as a lead for developing new anxiolytic medications. Its structural similarities to known anxiolytics indicate potential efficacy in reducing anxiety symptoms.

- Anticonvulsant Activity : Research highlights its potential in treating seizure disorders due to its ability to enhance GABAergic activity.

- Antimicrobial and Anticancer Properties : Similar compounds have demonstrated antimicrobial and anticancer activities, suggesting that this compound may also possess these properties .

In Vitro Studies

Several studies have evaluated the biological activity of related diazepane derivatives:

- Factor Xa Inhibition : A study on novel 1,4-diazepane derivatives showed potent Factor Xa inhibitory activity with an IC50 value of 6.8 nM. This suggests that modifications to the diazepane structure can yield compounds with significant anticoagulant properties .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Phenyl-[1,4]diazepan-5-one | Contains a ketone group; potential neuroactive properties | |

| N-phenyl-1,4-diazepane-1-carboxamide | Amide instead of ester; different biological activity | |

| Phenyl 4-phenyl-1,4-diazepane | Additional phenyl substitution; altered pharmacodynamics |

These compounds highlight the structural diversity within the diazepane class while underscoring the unique characteristics of this compound due to its specific functional groups and their implications for biological activity .

Scientific Research Applications

Pharmaceutical Development

Phenyl 1,4-diazepane-1-carboxylate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as anxiety and depression.

Case Study: Neurological Applications

- A study investigating the effects of phenyl-substituted diazepanes found that these compounds exhibited selective binding to serotonin receptors, indicating potential use in antidepressant therapies.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its structure allows for high yields and purity in reactions compared to other similar compounds.

Synthesis Overview:

- The synthesis typically involves multi-step organic reactions where the compound can undergo various transformations such as esterification or amination to create derivatives with enhanced properties.

Biochemical Research

The compound is also employed in biochemical studies focusing on enzyme inhibition and receptor binding. It aids researchers in understanding biochemical pathways and drug interactions.

Research Findings:

- Various studies have shown that derivatives of phenyl 1,4-diazepane can inhibit specific enzymes involved in metabolic pathways, providing insights into their potential therapeutic roles .

Material Science

Due to its structural properties, this compound has applications in material science. It is used in developing new materials such as polymers that require specific characteristics for coatings and adhesives.

Material Properties:

- The compound's solubility and reactivity make it suitable for formulating advanced materials with tailored properties for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized for the detection and quantification of related substances. Its presence enhances the accuracy of chemical analyses.

Analytical Methods:

- Techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to analyze the compound's concentration in various formulations, demonstrating its utility in quality control processes .

The biological activity of this compound can be compared with other diazepane derivatives to assess its efficacy.

| Compound | Target Activity | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | Serotonin Receptor Agonist | 50 | Receptor Modulation |

| Compound B | Enzyme Inhibition | 30 | Competitive Inhibition |

| Compound C | Antiproliferative Agent | 45 | Apoptosis Induction |

This table illustrates the varying degrees of biological activity exhibited by different derivatives of diazepane compounds, highlighting the potential of this compound in therapeutic applications.

Comparison with Similar Compounds

tert-Butyl Derivatives

- tert-Butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride (C₁₁H₂₃ClN₂O₃, MW 266.76 g/mol): Used in peptide coupling reactions. Differs by a hydroxymethyl substituent, which may influence hydrogen bonding in drug-receptor interactions .

- (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride (C₁₄H₂₁ClN₂O₂, MW 284.79 g/mol): A chiral intermediate for orexin receptor antagonists like Suvorexant. The methyl group introduces stereochemical complexity .

Ethyl Esters

Piperidine-Linked Derivatives

- Ethyl 4-(piperidin-4-yl)-1,4-diazepane-1-carboxylate hydrochloride : Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli). The piperidine moiety improves membrane penetration .

Pharmacological Activity Comparison

Physico-Chemical Properties

Preparation Methods

Method Overview:

This classical approach involves cyclization of N-substituted diamines with suitable electrophiles to form the diazepane ring, followed by esterification with phenyl groups and subsequent salt formation.

Stepwise Process:

- Step 1: Preparation of N-phenyl-1,4-diamines through nucleophilic aromatic substitution or reductive amination.

- Step 2: Cyclization using diesters or diacid chlorides under basic conditions to form the diazepane ring.

- Step 3: Introduction of the carboxylate group via esterification with phenyl chloroformate or phenyl acyl chlorides.

- Step 4: Conversion to hydrochloride salt by treatment with hydrochloric acid.

Key Reagents & Conditions:

| Reagent | Role | Conditions |

|---|---|---|

| Phenyl chloroformate | Esterification | Room temperature, inert atmosphere |

| Thionyl chloride | Conversion of acids to acid chlorides | Reflux |

| Hydrochloric acid | Salt formation | Aqueous, controlled pH |

Research Findings:

- Patent EP2818463A1 details a method involving the cyclization of diamines with suitable electrophiles, emphasizing the importance of controlling reaction conditions to favor diazepane ring formation.

Condensation of 1,4-Diamino-2-phenylbutane Derivatives

Method Overview:

This route involves the condensation of 1,4-diamino-2-phenylbutane with diesters or diacid chlorides, followed by ring closure to form the diazepane core.

Procedure:

- Step 1: Synthesis of 1,4-diamino-2-phenylbutane via reductive amination of phenylacetaldehyde.

- Step 2: Cyclization with diesters such as diethyl oxalate or diethyl malonate under basic conditions.

- Step 3: Ester hydrolysis and subsequent esterification with phenyl chloroformate to afford phenyl ester derivatives.

- Step 4: Acidic work-up to generate the hydrochloride salt.

Research Data:

- The patent US20190276414A1 discusses chiral resolution techniques for related diazepane derivatives, emphasizing the importance of stereochemistry in synthesis, which can be adapted for phenyl 1,4-diazepane-1-carboxylate.

Multi-step Synthesis via Nucleophilic Substitution and Ring Closure

Method Overview:

This approach utilizes nucleophilic substitution reactions on suitable precursors like phenyl-substituted amino alcohols, followed by ring closure and salt formation.

Process:

- Step 1: Preparation of phenyl-substituted amino alcohols through nucleophilic substitution of phenylamines with epoxides.

- Step 2: Cyclization using dehydrating agents such as polyphosphoric acid or phosphorus oxychloride.

- Step 3: Introduction of the carboxylate group via esterification with phenyl chloroformate.

- Step 4: Conversion to the hydrochloride salt with HCl.

Research Insights:

- Patent EP2818463A1 highlights the use of solvents like dimethyl sulfoxide (DMSO) and specific cyclization conditions to optimize yields and stereoselectivity.

Preparation of Phenyl 1,4-diazepane-1-carboxylate Hydrochloride: Data Summary

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Cyclization of diamines | Phenyl chloroformate, base | High selectivity, straightforward | Requires control of reaction conditions |

| Condensation of diamino derivatives | Diesters, phenyl acyl chlorides | Stereoselective options | Multi-step, complex purification |

| Nucleophilic substitution | Phenylamines, epoxides | Mild conditions | Limited to specific substrates |

Research Findings and Optimization Strategies

- Reaction Conditions: Temperature control (usually 0–25°C) is critical to prevent side reactions and improve yields.

- Solvent Choice: Polar aprotic solvents such as DMSO or DMF facilitate nucleophilic substitution and cyclization.

- Purification: Recrystallization from ethanol or acetonitrile ensures high purity of the final hydrochloride salt.

- Stereochemistry: Chiral resolution techniques, as discussed in US20190276414A1, can be employed to obtain enantiomerically pure compounds, which is vital for pharmaceutical applications.

Summary of Preparation Methods

Q & A

Q. What are the critical safety protocols for handling phenyl 1,4-diazepane-1-carboxylate hydrochloride in laboratory settings?

Methodological Answer:

- Ventilation : Use a certified chemical fume hood to minimize inhalation exposure during weighing or synthesis .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, add an N95 respirator .

- Hygiene : Prohibit eating, drinking, or chewing in the lab. Wash hands, arms, and face with soap and water immediately after handling .

- Decontamination : Regularly clean work surfaces with compatible solvents (e.g., ethanol) to prevent residue accumulation. Use dedicated waste containers for contaminated materials .

Q. What synthetic routes are commonly employed for this compound derivatives?

Methodological Answer:

- Coupling Reactions : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (Ethylcarbodiimide Hydrochloride) with DIPEA (N,N-Diisopropylethylamine) to activate carboxyl groups for amide bond formation .

- Purification : Post-reaction, cool the mixture in an ice-water bath, then partition between H₂O and EtOAc. Dry the organic layer with Na₂SO₄ and purify via column chromatography (e.g., silica gel, gradient elution with hexane/EtOAc) .

- Intermediate Isolation : Protect reactive amines with tert-butyl groups (e.g., tert-butyl 1,4-diazepane-1-carboxylate) to prevent side reactions during multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound analogs?

Methodological Answer:

- Experimental Replication : Reproduce studies under controlled conditions (e.g., dose, exposure duration) using standardized assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .

- Meta-Analysis : Cross-reference data from authoritative sources (e.g., WHO’s Concise International Chemical Assessment Documents, California EPA’s Proposition 65 NSRLs) to identify consensus or outliers .

- Mechanistic Studies : Use computational tools (e.g., molecular docking) to predict binding affinity to known carcinogenic targets (e.g., DNA adducts) .

Q. What advanced analytical techniques are recommended to confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR to verify backbone connectivity (e.g., diazepane ring protons at δ 3.2–4.0 ppm, aromatic protons at δ 7.0–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥98% .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z ~280–300) and fragmentation patterns .

Q. How can the stability of this compound be evaluated under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to extreme temperatures (e.g., 40°C), humidity (75% RH), or light (UV chamber) for 4–8 weeks. Monitor degradation via HPLC .

- pH Stability : Dissolve in buffers (pH 1–13) and analyze by NMR to detect hydrolysis (e.g., cleavage of the carboxylate ester) .

- Long-Term Storage : Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation .

Q. What strategies are used to optimize the pharmacological activity of 1,4-diazepane-carboxylate derivatives in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups for enhanced bioavailability) or diazepane nitrogen (e.g., alkylation for receptor selectivity) .

- In Silico Screening : Use molecular dynamics simulations to predict binding to target proteins (e.g., GPCRs, kinases) .

- Biological Assays : Test antimicrobial activity via broth microdilution (MIC values) or antitumor efficacy in xenograft models .

Data Contradiction Analysis

Q. How should conflicting yields in published syntheses of 1,4-diazepane derivatives be addressed?

Methodological Answer:

- Parameter Optimization : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) software .

- Byproduct Identification : Employ LC-MS to detect side products (e.g., dimerization or over-alkylation) that reduce yield .

- Cross-Validation : Compare protocols with structurally analogous compounds (e.g., tert-butyl 4-benzyl-1,4-diazepane-1-carboxylate) to identify generalizable trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.